Fmoc-NH-PEG12-CH2COOH

描述

Fmoc-NH-PEG12-CH2COOH is a polyethylene glycol (PEG) linker containing a fluorenylmethyloxycarbonyl (Fmoc)-protected amine and a terminal carboxylic acid. The hydrophilic PEG spacer increases solubility in aqueous media. The Fmoc group can be deprotected under basic conditions to obtain the free amine, which can be used for further conjugations. The terminal carboxylic acid can react with primary amine groups in the presence of activators to form a stable amide bond .

作用机制

Target of Action

Fmoc-NH-PEG12-CH2COOH is a PEG-based PROTAC linker . The primary targets of this compound are proteins that are intended to be degraded by the PROTAC . The specific target protein depends on the other ligand that is attached to the linker .

Mode of Action

PROTACs, like this compound, contain two different ligands connected by a linker . One ligand is for an E3 ubiquitin ligase and the other is for the target protein . The PROTAC brings the target protein and the E3 ligase into close proximity, which leads to the ubiquitination and subsequent degradation of the target protein .

Biochemical Pathways

The key biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell . By exploiting this system, PROTACs can selectively degrade target proteins .

Pharmacokinetics

The hydrophilic peg spacer in the compound is known to increase its solubility in aqueous media , which could potentially enhance its bioavailability.

Result of Action

The primary result of the action of this compound is the degradation of the target protein . This can lead to a decrease in the function of the target protein, which can have various effects at the molecular and cellular levels depending on the specific protein being targeted .

Action Environment

The action of this compound, like other PROTACs, takes place intracellularly

生化分析

Biochemical Properties

Fmoc-NH-PEG12-CH2COOH plays a crucial role in biochemical reactions as a PROTAC linker. It interacts with various enzymes, proteins, and other biomolecules. The Fmoc group can be deprotected under basic conditions to obtain the free amine, which can then be used for further conjugations. The terminal carboxylic acid can react with primary amine groups in the presence of activators such as EDC or DCC to form stable amide bonds . This compound is particularly useful in the synthesis of PROTACs, which contain two different ligands connected by a linker: one ligand for an E3 ubiquitin ligase and the other for the target protein .

Cellular Effects

This compound influences various cellular processes by facilitating the degradation of target proteins. PROTACs, synthesized using this compound, exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . This degradation can impact cell signaling pathways, gene expression, and cellular metabolism. By removing specific proteins, PROTACs can modulate cellular functions and potentially treat diseases caused by aberrant protein activity .

Molecular Mechanism

The molecular mechanism of this compound involves its role as a linker in PROTACs. The Fmoc group can be deprotected to obtain a free amine, which can then be conjugated to other molecules. The terminal carboxylic acid can form stable amide bonds with primary amine groups . In PROTACs, the linker connects a ligand for an E3 ubiquitin ligase to a ligand for the target protein. This connection facilitates the ubiquitination and subsequent degradation of the target protein by the proteasome .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial for its effectiveness in biochemical reactions. This compound is stable under recommended storage conditions, typically at -20°C . Long-term effects on cellular function can be observed in in vitro and in vivo studies, where the degradation of target proteins by PROTACs can lead to sustained changes in cellular processes .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At optimal dosages, PROTACs synthesized using this compound can effectively degrade target proteins and modulate cellular functions. At high doses, there may be toxic or adverse effects due to off-target protein degradation or other unintended interactions .

Metabolic Pathways

This compound is involved in metabolic pathways related to protein degradation. The compound interacts with enzymes and cofactors involved in the ubiquitin-proteasome system. By facilitating the ubiquitination and degradation of target proteins, PROTACs synthesized using this compound can influence metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed based on its interactions with transporters and binding proteins. The hydrophilic PEG spacer increases solubility in aqueous media, facilitating its distribution . The compound’s localization and accumulation can impact its effectiveness in biochemical reactions and protein degradation .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. Targeting signals or post-translational modifications may direct the compound to specific compartments or organelles within the cell. This localization is crucial for the effective degradation of target proteins by PROTACs .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-NH-PEG12-CH2COOH typically involves the following steps:

PEGylation: The initial step involves the attachment of the PEG chain to the amine group.

Fmoc Protection: The amine group is then protected using the Fmoc group.

Carboxylation: The terminal end of the PEG chain is carboxylated to introduce the carboxylic acid group.

The reaction conditions often involve the use of organic solvents and specific catalysts to facilitate the reactions. For example, the Fmoc group can be deprotected using a solution of 20% piperidine in N,N-dimethylformamide (DMF) .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is typically produced in reagent grade for research purposes .

化学反应分析

Types of Reactions

Fmoc-NH-PEG12-CH2COOH undergoes several types of chemical reactions, including:

Deprotection: The Fmoc group can be removed under basic conditions to yield the free amine.

Amide Bond Formation: The terminal carboxylic acid can react with primary amine groups in the presence of activators like EDC or HATU to form stable amide bonds

Common Reagents and Conditions

Deprotection: 20% piperidine in DMF is commonly used for Fmoc deprotection.

Amide Bond Formation: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are used as activators.

Major Products

Free Amine: Obtained after Fmoc deprotection.

Amide Bonds: Formed when the terminal carboxylic acid reacts with primary amines

科学研究应用

Bioconjugation

Fmoc-NH-PEG12-CH2COOH serves as an effective linker for the site-specific conjugation of biomolecules. The PEG segment enhances solubility and reduces non-specific interactions, making it ideal for:

- Peptide Synthesis : Facilitates the synthesis of complex peptides by providing a stable linkage that can be selectively deprotected.

- Protein Conjugation : Used to attach therapeutic proteins to PEG chains, improving their pharmacokinetics and stability.

Case Study: Peptide Stability Enhancement

Research has shown that conjugating this compound to peptides significantly reduces aggregation tendencies, enhancing their stability in biological systems.

Drug Delivery Systems

The compound is extensively used in drug delivery applications due to its ability to improve the solubility and bioavailability of therapeutic agents.

Applications Include:

- Antibody-Drug Conjugates (ADCs) : this compound acts as a linker that attaches cytotoxic drugs to antibodies, allowing for targeted delivery to cancer cells while minimizing off-target effects .

- PROTACs (Proteolysis Targeting Chimeras) : It is utilized as a linker in PROTACs to facilitate the degradation of specific proteins within cells by exploiting the ubiquitin-proteasome system.

Surface Modification

The compound can modify surfaces of nanoparticles or other materials to enhance their biocompatibility and functionality. This is particularly useful in nanotechnology applications where surface properties significantly affect performance.

Industrial Applications

In addition to research settings, this compound is employed in industrial applications such as:

- Material Science : Development of advanced materials with tailored properties.

- Biotechnology : Production of biopharmaceuticals where controlled release and targeted delivery are critical.

相似化合物的比较

Similar Compounds

Fmoc-NH-PEG2-CH2COOH: A shorter PEG linker with similar functional groups.

Fmoc-NH-(PEG)2-COOH: Another PEG linker with a different PEG chain length.

Uniqueness

Fmoc-NH-PEG12-CH2COOH is unique due to its longer PEG chain, which provides greater solubility and flexibility in aqueous media. This makes it particularly useful in applications requiring enhanced solubility and reduced immunogenicity .

生物活性

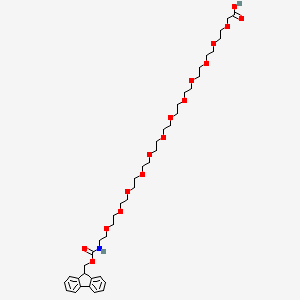

Fmoc-NH-PEG12-CH2COOH, also known as Fmoc-N-amido-PEG12-acid, is a specialized compound extensively utilized in bioconjugation and peptide synthesis. This molecule comprises three key components: the Fmoc (9-fluorenylmethoxycarbonyl) protecting group, a polyethylene glycol (PEG) chain with twelve ethylene glycol units, and a carboxylic acid functional group . Its chemical formula is C42H65NO16, with a molecular weight of approximately 839.96 g/mol. The unique structure and properties of this compound enable it to serve as a versatile linker for the site-specific conjugation of various biomolecules.

While this compound does not exhibit direct biological activity on its own, it plays a crucial role in enhancing the pharmacokinetics and efficacy of therapeutic agents through its function as a linker. The PEG segment improves solubility and reduces non-specific interactions in biological systems, facilitating the covalent attachment of biologically active molecules such as peptides, proteins, or nucleic acids. This conjugation can lead to improved stability and selectivity in drug delivery systems, particularly in applications like antibody-drug conjugates (ADCs) where targeted delivery is essential .

Applications in Research

This compound has found applications across various fields of scientific research:

- Bioconjugation : It serves as a linker for the site-specific attachment of peptides and proteins, enhancing their stability and reducing aggregation tendencies.

- Drug Development : The compound is employed in the synthesis of PROTACs (proteolysis-targeting chimeras), which utilize the ubiquitin-proteasome system to selectively degrade target proteins .

- Antibody-Drug Conjugates : Its use in ADCs allows for the targeted delivery of cytotoxic agents to specific cells, minimizing off-target effects .

Case Studies and Research Findings

Several studies have highlighted the biological activity and utility of this compound:

- Stability Enhancement : Research indicates that conjugating this compound to peptides significantly enhances their stability in biological environments by reducing aggregation tendencies. The PEG spacer effectively minimizes non-specific binding, improving selectivity in drug delivery systems .

- In Vivo Evaluation : In studies involving β-hairpin peptides conjugated with PEG linkers, including this compound, it was observed that these conjugates maintained similar interactions with cellular membrane-mimicking micelles, demonstrating their potential for therapeutic applications .

- Synthesis of DOTA Conjugates : A study synthesized various monodispersed PEGs using Fmoc-NH-PEGn-COOH as a starting material. The resulting DOTA-conjugated products exhibited desirable properties for further applications in targeted therapies .

Comparative Analysis

To better understand the unique features of this compound compared to similar compounds, the following table summarizes key characteristics:

| Compound Name | Structure/Functionality | Unique Features |

|---|---|---|

| Fmoc-NH-PEG6-COOH | Shorter PEG chain (six units) | Enhanced hydrophilicity but lower steric bulk |

| Fmoc-NH-(CH2)3COOH | Aliphatic linker with three methylene units | More rigid structure may affect flexibility |

| NHS-PEG12-COOH | Contains N-hydroxysuccinimide for amine coupling | Offers different reactivity profile |

| Azide-PEG12-COOH | Contains azide functionality for click chemistry | Enables bioorthogonal reactions |

This compound stands out due to its combination of a long PEG chain and a carboxylic acid group, which enhances solubility while providing reactive sites for conjugation without compromising biological activity.

属性

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H63NO16/c43-40(44)34-57-32-31-56-30-29-55-28-27-54-26-25-53-24-23-52-22-21-51-20-19-50-18-17-49-16-15-48-14-13-47-12-11-46-10-9-42-41(45)58-33-39-37-7-3-1-5-35(37)36-6-2-4-8-38(36)39/h1-8,39H,9-34H2,(H,42,45)(H,43,44) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZIUMHBWFVGVKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H63NO16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

825.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。